molecular formula C21H18N4O4S B14970111 3-[({[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid

3-[({[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid

Cat. No.: B14970111
M. Wt: 422.5 g/mol
InChI Key: HDSXMAYHVHTGCY-UHFFFAOYSA-N
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Description

3-(2-{[5-(1-Benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoic acid is a complex organic compound that features a benzofuran ring, a triazole ring, and a benzoic acid moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-{[5-(1-Benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoic acid typically involves multiple steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through cyclization reactions involving phenolic compounds and aldehydes or ketones.

    Synthesis of the Triazole Ring:

    Coupling of Benzofuran and Triazole Rings: The benzofuran and triazole rings are coupled using a suitable linker, such as a sulfanyl group, through nucleophilic substitution or other coupling reactions.

    Introduction of the Benzoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the triazole ring or the benzoic acid moiety, potentially leading to the formation of amine or alcohol derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzofuran and triazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine or alcohol derivatives.

    Substitution: Various substituted benzofuran and triazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound is investigated for its potential antimicrobial and anticancer activities. The presence of the benzofuran and triazole rings, both known for their biological activities, makes this compound a promising candidate for drug development.

Medicine

In medicine, the compound is explored for its potential therapeutic applications. Its ability to interact with biological targets such as enzymes and receptors could lead to the development of new drugs for treating various diseases.

Industry

In the industrial sector, the compound is studied for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(2-{[5-(1-Benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The benzofuran ring can interact with hydrophobic pockets, while the triazole ring can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds such as psoralen and angelicin, which also contain the benzofuran ring, are known for their biological activities.

    Triazole Derivatives: Compounds like fluconazole and itraconazole, which contain the triazole ring, are well-known antifungal agents.

Uniqueness

The uniqueness of 3-(2-{[5-(1-Benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoic acid lies in its combination of the benzofuran and triazole rings with a benzoic acid moiety. This unique structure allows for a wide range of chemical modifications and potential biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H18N4O4S

Molecular Weight

422.5 g/mol

IUPAC Name

3-[[2-[[5-(1-benzofuran-2-yl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoic acid

InChI

InChI=1S/C21H18N4O4S/c1-2-25-19(17-11-13-6-3-4-9-16(13)29-17)23-24-21(25)30-12-18(26)22-15-8-5-7-14(10-15)20(27)28/h3-11H,2,12H2,1H3,(H,22,26)(H,27,28)

InChI Key

HDSXMAYHVHTGCY-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=CC(=C2)C(=O)O)C3=CC4=CC=CC=C4O3

Origin of Product

United States

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